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molecular formula C10H13ClN2O B8724675 N-(2-(6-chloropyridin-3-yl)propan-2-yl)acetamide

N-(2-(6-chloropyridin-3-yl)propan-2-yl)acetamide

Cat. No. B8724675
M. Wt: 212.67 g/mol
InChI Key: DIXJRXAQVZYOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372857B2

Procedure details

A solution of the product from Step A, 1-A, (33.42 g, 195 mmol) in CH3CN (250 mL) was cooled to 0° C. using an ice-water bath. Sulfuric acid (72.7 mL, 1363 mmol) was slowly added and the reaction mixture was allowed to warm to rt and was stirred between 48-72 h. The reaction mixture was cooled to 0° C. using an ice-water bath, diluted with H2O (100 mL) and subsequently treated slowly with aq. 29% NH4OH (203 mL). The quenched mixture was extracted with MTBE and the organic layer was separated. The aqueous layer was extracted with MTBE and the combined organic layers were concentrated under reduced pressure until a solid was present. The solids were treated with hexanes, collected by vacuum filtration and dried under high vacuum. HPLC/MS: 213.0 (M+1); Rt=1.71 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
33.42 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
72.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
203 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8](O)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[NH4+].[OH-:18].[CH3:19][C:20]#[N:21]>O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([NH:21][C:20](=[O:18])[CH3:19])([CH3:10])[CH3:9])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(C)(C)O
Name
Quantity
33.42 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(C)(C)O
Name
Quantity
250 mL
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
72.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
203 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred between 48-72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The quenched mixture was extracted with MTBE
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with MTBE
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated under reduced pressure until a solid
ADDITION
Type
ADDITION
Details
The solids were treated with hexanes
FILTRATION
Type
FILTRATION
Details
collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
60 (± 12) h
Name
Type
Smiles
ClC1=CC=C(C=N1)C(C)(C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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